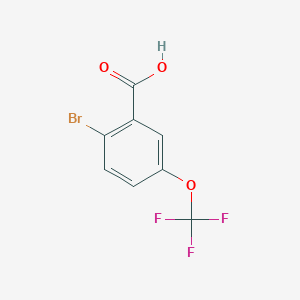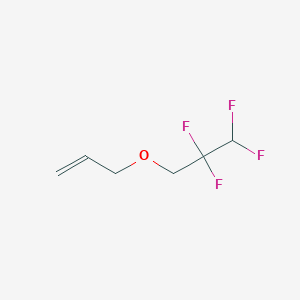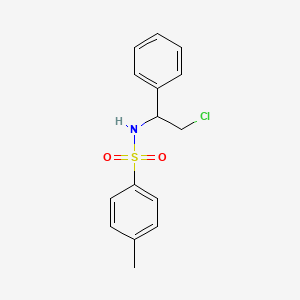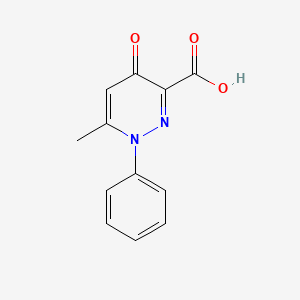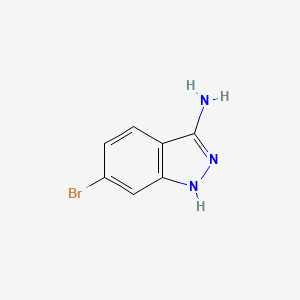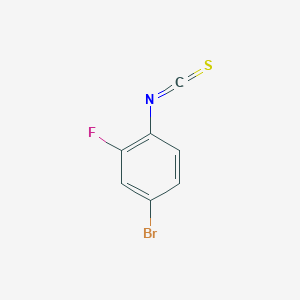
4-Brom-2-fluorphenylisothiocyanat
Übersicht
Beschreibung
4-Bromo-2-fluorophenylisothiocyanate is a useful research compound. Its molecular formula is C7H3BrFNS and its molecular weight is 232.07 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2-fluorophenylisothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2-fluorophenylisothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluorophenylisothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
4-Brom-2-fluorphenylisothiocyanat kann bei der Synthese verschiedener chemischer Verbindungen verwendet werden. Seine einzigartige Struktur ermöglicht es ihm, mit einer Vielzahl anderer Chemikalien zu reagieren, was ihn zu einem wertvollen Werkzeug bei der Herstellung neuer Substanzen macht .
Proteinmarkierung
Isothiocyanate wie this compound können mit Aminogruppen in Proteinen reagieren. Diese Eigenschaft ermöglicht ihre potenzielle Verwendung bei der Proteinmarkierung. Dies kann besonders nützlich in der biologischen Forschung sein, wo das Verständnis der Struktur und Funktion von Proteinen entscheidend ist.
Untersuchung von Protein-Protein-Interaktionen
Neben der Proteinmarkierung kann die Reaktivität von this compound mit Proteinen auch zur Untersuchung von Protein-Protein-Interaktionen verwendet werden. Durch die Markierung verschiedener Proteine mit dieser Verbindung können Forscher verfolgen, wie diese Proteine innerhalb einer Zelle miteinander interagieren.
Materialwissenschaften
In den Materialwissenschaften kann this compound bei der Entwicklung neuer Materialien verwendet werden. Seine einzigartigen Eigenschaften können zur Herstellung von Materialien mit spezifischen Eigenschaften beitragen .
Chromatographie
this compound kann auch Anwendungen in der Chromatographie haben, einer Methode zur Trennung von Gemischen. Die einzigartigen Eigenschaften der Verbindung könnten möglicherweise verwendet werden, um die Effizienz und Genauigkeit dieses Verfahrens zu verbessern .
Analytische Chemie
In der analytischen Chemie kann this compound als Reagenz verwendet werden, um bestimmte Substanzen nachzuweisen oder zu messen. Seine Reaktivität mit bestimmten Arten von Molekülen kann es zu einem nützlichen Werkzeug in diesem Bereich machen .
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluorophenylisothiocyanate . Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the isothiocyanate group and thus the compound’s biological activity.
Biochemische Analyse
Biochemical Properties
4-Bromo-2-fluorophenylisothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with amino groups in proteins, forming stable thiourea linkages . It is often used in the labeling of proteins for detection and analysis. The interaction with enzymes can lead to changes in their activity, either inhibiting or enhancing their function depending on the specific enzyme and conditions.
Cellular Effects
4-Bromo-2-fluorophenylisothiocyanate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins, leading to alterations in gene expression and cellular metabolism . For example, it may inhibit the activity of certain kinases, which are crucial for signal transduction, thereby affecting downstream signaling events. Additionally, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways.
Molecular Mechanism
The molecular mechanism of 4-Bromo-2-fluorophenylisothiocyanate involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This includes the thiol groups of cysteine residues in proteins, leading to the formation of stable thiourea adducts . This covalent modification can result in the inhibition or activation of enzyme activity, depending on the specific target. Furthermore, 4-Bromo-2-fluorophenylisothiocyanate can alter gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluorophenylisothiocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light or moisture . Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting prolonged changes in gene expression and metabolic activity even after the compound has been removed.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluorophenylisothiocyanate in animal models vary with different dosages. At low doses, it may have minimal impact on overall health, while higher doses can lead to toxic effects . Studies have shown that high doses can cause significant alterations in liver and kidney function, as well as induce oxidative stress and inflammation. It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-Bromo-2-fluorophenylisothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes involved in metabolic processes . For instance, it may inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, this compound can influence the levels of certain metabolites, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluorophenylisothiocyanate is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its effects. The distribution of this compound can vary depending on the cell type and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluorophenylisothiocyanate is influenced by targeting signals and post-translational modifications . It can be directed to specific organelles, such as the nucleus or mitochondria, where it interacts with target proteins and exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may modify different sets of proteins depending on its subcellular distribution.
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOPDCSAVIMSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373686 | |
| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81171-71-3 | |
| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81171-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

